molecular formula C7H7BrClNO2S B2421116 (2-Bromo-4-chlorophenyl)methanesulfonamide CAS No. 1423031-31-5

(2-Bromo-4-chlorophenyl)methanesulfonamide

Cat. No.: B2421116
CAS No.: 1423031-31-5
M. Wt: 284.55
InChI Key: YTMAKWLPKMJEEF-UHFFFAOYSA-N
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Description

(2-Bromo-4-chlorophenyl)methanesulfonamide (CAS 1423031-31-5) is a high-purity sulfonamide derivative supplied for advanced chemical and pharmaceutical research. This compound, with the molecular formula C7H7BrClNO2S and a molecular weight of 284.55 , belongs to the important class of sulfonamides, which are characterized by the presence of the sulfonamide functional group (-SO2NH2 and/or -SO2NH-) . Sulfonamides represent a significant class of synthetic compounds known for a broad spectrum of pharmacological activities, serving as key intermediates in the development of substances with potential antibacterial, anti-carbonic anhydrase, and other therapeutic properties . The specific bromo- and chloro-substitutions on the phenyl ring of this molecule make it a valuable building block for organic synthesis, including the construction of more complex heterocyclic systems and for use in metallo-organic chemistry, as demonstrated by its application as a precursor for Schiff base ligands that form metal complexes with evaluated biological activity . Researchers utilize this compound strictly in laboratory settings for the synthesis of novel chemical entities, antimicrobial agent development, and as a standard in analytical method development. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromo-4-chlorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO2S/c8-7-3-6(9)2-1-5(7)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMAKWLPKMJEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 4 Chlorophenyl Methanesulfonamide and Analogues

Direct Sulfonation Approaches to Halogenated Aromatic Systems

Direct sulfonation is a fundamental method in aromatic chemistry for introducing a sulfonic acid group (-SO₃H) onto an aromatic ring through electrophilic aromatic substitution. organicreactions.orgwikipedia.org This approach can be adapted for the synthesis of sulfonamides, typically by converting the resulting sulfonic acid into a sulfonyl chloride, which is then reacted with an amine.

The direct formation of a phenylmethanesulfonamide (B180765) from a benzene (B151609) ring is not a standard one-step reaction. The typical electrophilic sulfonation process introduces a sulfonic acid group. The reaction is commonly carried out using fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in sulfuric acid) or chlorosulfonic acid. masterorganicchemistry.comchemguide.co.uk The active electrophile is believed to be protonated sulfur trioxide, ⁺SO₃H, or SO₃ itself. chemistrysteps.com

The general mechanism involves the attack of the aromatic π-electron system on the electrophile, forming a resonance-stabilized carbocation known as a sigma complex. masterorganicchemistry.com Subsequent deprotonation restores the aromaticity of the ring, yielding the aryl sulfonic acid. masterorganicchemistry.com To arrive at a sulfonamide, the aryl sulfonic acid is often converted to an arylsulfonyl chloride (e.g., using thionyl chloride or phosphorus pentachloride), which then readily reacts with ammonia (B1221849) or a primary/secondary amine to form the desired sulfonamide.

Aromatic sulfonation is a reversible reaction, a feature that can be exploited in synthesis. wikipedia.orglibretexts.org The use of concentrated acidic conditions favors sulfonation, while treatment with hot aqueous acid can reverse the process (desulfonation). chemistrysteps.com

Table 1: Common Reagents for Electrophilic Aromatic Sulfonation

Reagent Active Electrophile Typical Conditions Reference
Fuming Sulfuric Acid (H₂SO₄ + SO₃) SO₃ or ⁺SO₃H Heating with the aromatic substrate chemguide.co.ukchemistrysteps.com
Concentrated Sulfuric Acid (H₂SO₄) SO₃ (from dissociation) Prolonged heating at high temperatures chemguide.co.uk
Chlorosulfonic Acid (ClSO₃H) SO₂Cl⁺ (or equivalent) Reaction with arene to directly form sulfonyl chloride organicreactions.orgwikipedia.org

When applying sulfonation to a pre-substituted ring, such as 1-bromo-3-chlorobenzene (B44181) (the logical precursor for (2-Bromo-4-chlorophenyl)methanesulfonamide), the directing effects of the existing substituents are paramount. Both chlorine and bromine are ortho-, para-directing deactivators. In 1-bromo-3-chlorobenzene, both halogens direct incoming electrophiles to the 2-, 4-, and 6-positions. This leads to a mixture of regioisomers, making it difficult to achieve the desired substitution pattern with high selectivity.

Achieving regioselectivity in the halogenation steps is often a more controlled approach. tcichemicals.com For instance, one could start with a phenol (B47542) and perform a directed chlorination followed by bromination. google.com The challenge with direct sulfonation of a dihalogenated precursor is overcoming the formation of isomeric products. Strategies to enhance regioselectivity can include the use of bulky sulfonating agents to favor the less sterically hindered positions or employing blocking groups that can be removed after the reaction. chemistrysteps.comlibretexts.org However, for a complex substitution pattern as seen in this compound, direct sulfonation is often not the preferred method due to these regiochemical challenges. chemistryviews.orgresearchgate.net

Palladium-Catalyzed Coupling Reactions in Sulfonamide Synthesis

Modern synthetic chemistry often favors the use of transition-metal-catalyzed cross-coupling reactions for their high efficiency, functional group tolerance, and predictable selectivity. Palladium-catalyzed N-arylation, a variant of the Buchwald-Hartwig amination, is a powerful tool for forming the aryl-nitrogen bond in sulfonamides. nih.gov

This approach constructs the target molecule by coupling methanesulfonamide (B31651) with a suitable halogenated aromatic precursor, such as 1,2-dibromo-4-chlorobenzene (B1583115) or 2-bromo-4-chloro-1-iodobenzene (B1338351). The reaction involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the deprotonated sulfonamide, and finally, reductive elimination to yield the N-arylated product and regenerate the catalyst. nih.govorganic-chemistry.org

This method avoids the harsh acidic conditions of direct sulfonation and offers a more convergent and controlled route to the final product. organic-chemistry.org The choice of the aryl halide is crucial; aryl iodides and bromides are generally more reactive than aryl chlorides. nih.gov Therefore, a precursor like 2-bromo-4-chloro-1-iodobenzene would be expected to react selectively at the carbon-iodine bond.

The success of palladium-catalyzed N-arylation is highly dependent on the choice of the catalytic system, particularly the supporting ligand. nih.gov Sterically bulky and electron-rich phosphine (B1218219) ligands are commonly employed to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle. nih.gov

Key components of the catalytic system that are typically optimized include:

Palladium Precatalyst: Common sources of palladium include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (palladium(II) acetate), and preformed catalyst-ligand complexes. researchgate.net

Ligand: Ligands such as XPhos, SPhos, and t-BuXPhos have proven effective for the N-arylation of sulfonamides. The ligand's steric and electronic properties are critical for catalyst stability and activity. organic-chemistry.orgnih.gov

Base: A base is required to deprotonate the methanesulfonamide. Common choices include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).

Solvent: Aprotic polar solvents like toluene, dioxane, or THF are typically used.

Table 2: Representative Catalytic Systems for N-Arylation of Sulfonamides

Palladium Source Ligand Base Solvent Application Reference
[Pd(allyl)Cl]₂ t-BuXPhos K₂CO₃ 2-MeTHF N-Arylation of methanesulfonamide with aryl chlorides/bromides organic-chemistry.org
Pd(OAc)₂ DavePhos Cs₂CO₃ Toluene General C-N coupling reactions nih.gov
Pd₂(dba)₃ Xantphos K₃PO₄ Dioxane Coupling of aryl halides with primary sulfonamides researchgate.net

Precursor Functionalization and Transformation Routes

A highly plausible and common route involves the reaction of a pre-formed aniline (B41778) with methanesulfonyl chloride. The synthesis would start with the preparation of 2-bromo-4-chloroaniline. This aniline can then be reacted with methanesulfonyl chloride, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to directly form the N-S bond of the sulfonamide.

Another strategy involves the transformation of other functional groups. For example, a 2-bromo-4-chlorophenylboronic acid could potentially be converted into the corresponding sulfonamide. Recent advances have shown methods for the palladium-catalyzed conversion of arylboronic acids into arylsulfonyl chlorides, which can then be aminated. nih.gov Similarly, aromatic carboxylic acids can be transformed into sulfonamides via decarboxylative halosulfonylation. acs.org These methods provide pathways from readily available precursors to the desired sulfonamide structure.

Halogenation of Substituted Phenylmethane Intermediates

For instance, a patented method describes the preparation of 2-bromo-4-chloro substituted phenols from a substituted phenol. google.com This process involves a two-step halogenation:

Chlorination: The starting substituted phenol is first chlorinated using chlorine gas in a suitable solvent like benzotrifluoride. This step selectively introduces a chlorine atom at the 4-position of the phenol. google.com

Bromination: The resulting 4-chloro substituted phenol is then brominated. The reaction is carried out in acetic acid in the presence of a brominating agent and a salt of a strong base and a weak acid, such as sodium acetate. This directs the bromine atom to the 2-position, yielding the 2-bromo-4-chloro substituted phenol. google.com

While this example uses a hydroxyl group as the primary directing group, the underlying principles of electrophilic aromatic substitution could be adapted for a phenylmethane intermediate bearing a methanesulfonamide or a precursor group. The success of such a strategy would depend on the directing effects and activating/deactivating nature of the methanesulfonamide group and the precise reaction conditions employed.

Table 1: Analogue Halogenation Reaction Parameters

Step Reagents Solvent Key Conditions
Chlorination Chlorine gas Benzotrifluoride Sparging of 1 to 1.5 equivalents of chlorine gas. google.com

| Bromination | Brominating agent | Acetic acid | Presence of a salt of a strong base and a weak acid. google.com |

Derivatization from (2-Bromo-4-chlorophenyl)methanesulfonyl Chloride and Related Sulfonyl Halides

A more direct and widely applicable method for the synthesis of this compound involves the use of the corresponding sulfonyl chloride precursor, (2-Bromo-4-chlorophenyl)methanesulfonyl chloride. This key intermediate is commercially available, simplifying the synthetic process. georganics.skbldpharm.comgeorganics.sk

The conversion of a sulfonyl chloride to a sulfonamide is a standard and efficient nucleophilic substitution reaction. The general procedure involves reacting the sulfonyl chloride with ammonia or a primary or secondary amine. google.com In the case of this compound, the reaction would be with ammonia.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct that is formed. cbijournal.com Common bases include pyridine, triethylamine, or even an excess of the amine reactant itself. nih.govijcce.ac.ir The choice of solvent can vary, with dichloromethane, acetonitrile, or tetrahydrofuran (B95107) being common options.

General Reaction Scheme:

(2-Bromo-4-chlorophenyl)methanesulfonyl chloride + 2 NH₃ → this compound + NH₄Cl

This method is generally high-yielding and tolerates a wide variety of functional groups, making it a robust choice for the synthesis of sulfonamides. cbijournal.com A patented method for preparing methanesulfonamide and its derivatives involves reacting methanesulfonyl chloride with an amine in a nitroalkane as a reaction diluent. google.com This process facilitates the separation of the amine hydrochloride salt byproduct, which precipitates from the solution. google.com

Alternative Synthetic Pathways for Methanesulfonamide-Containing Scaffolds

Beyond the direct synthesis of this compound, the methanesulfonamide group is a key functional moiety in a variety of more complex molecular architectures. Several synthetic strategies have been developed to incorporate this group into heterocyclic systems.

Morita–Baylis–Hillman Acetate Reactions in Dihydroquinoline Sulfonamide Synthesis

The Morita–Baylis–Hillman (MBH) reaction provides a versatile platform for the synthesis of highly functionalized molecules. In the context of sulfonamide synthesis, MBH acetates can be used as precursors for the construction of dihydroquinoline sulfonamides. mdpi.comsemanticscholar.org

A reported methodology involves the reaction of MBH acetates with methanesulfonamide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). mdpi.comsemanticscholar.org This reaction proceeds via an aza-Michael addition followed by an intramolecular cyclization to yield tertiary dihydroquinoline sulfonamides in high yields. mdpi.comsemanticscholar.orgresearchgate.net This approach allows for the efficient construction of the dihydroquinoline core with the methanesulfonamide group integrated into the heterocyclic structure. allmultidisciplinaryjournal.comirjmets.comnih.gov

Subsequent efforts to eliminate the methylsulfonyl group from these derivatives to form quinolines have shown mixed results, with the success of the elimination being dependent on the substituents on the dihydroquinoline ring. mdpi.comsemanticscholar.org

Table 2: Dihydroquinoline Sulfonamide Synthesis via MBH Reaction

Reactants Reagents Solvent Product Type

Indole (B1671886) Ring Formation via N-(2-Halophenyl)methanesulfonamide Cyclization

The indole scaffold is a privileged structure in medicinal chemistry. One approach to synthesizing substituted indoles involves the cyclization of N-(2-halophenyl)methanesulfonamide precursors. This strategy typically utilizes a palladium-catalyzed intramolecular reaction to form the indole ring.

A recent study demonstrated an on-DNA synthesis of multisubstituted indoles starting from a DNA-conjugated ortho-iodo N-methanesulfonamide. nih.gov The process involves a cascade Sonogashira coupling with a terminal alkyne, followed by an intramolecular ring closure to form the indole core. nih.gov While this specific example is for an on-DNA synthesis, the underlying chemical transformation is applicable to off-DNA synthesis as well. The choice of solvent was found to be crucial, with dimethyl sulfoxide (B87167) (DMSO) promoting both the coupling and the cyclization. nih.gov

This methodology provides a powerful tool for accessing 2-substituted indoles where the nitrogen atom is protected by a methanesulfonyl group. The methanesulfonyl group can potentially be removed under certain conditions to yield the free indole.

Synthesis of Schiff Bases Incorporating Halogenated Phenylmethanesulfonamide Fragments

Schiff bases are a class of compounds characterized by an imine or azomethine group (-C=N-). They are synthesized through the condensation of a primary amine with an aldehyde or a ketone. nih.govnih.gov Halogenated phenylmethanesulfonamide fragments can be incorporated into Schiff base structures, leading to molecules with potential biological activities. kcl.ac.uk

The synthesis of such Schiff bases would involve a two-step process:

Preparation of an aminated halogenated phenylmethanesulfonamide: This would require the presence of a primary amine functionality on the halogenated phenylmethane scaffold.

Condensation with an aldehyde or ketone: The aminated precursor is then reacted with a suitable aldehyde or ketone, often in a solvent like ethanol (B145695) and sometimes with an acid catalyst, to form the Schiff base. nih.gov

The resulting Schiff bases contain both the halogenated phenyl ring and the methanesulfonamide moiety, combining the structural features of both precursors. The properties and applications of these compounds would be dependent on the specific nature of the halogen substituents and the aldehyde or ketone used in the condensation reaction. kcl.ac.uk

Chemical Reactivity and Derivatization Strategies for 2 Bromo 4 Chlorophenyl Methanesulfonamide

Nucleophilic Substitution Reactions on the Halogenated Aromatic Ring

The presence of two different halogen atoms, bromine and chlorine, on the aromatic ring, which is activated by the electron-withdrawing methanesulfonamide (B31651) group, opens avenues for various nucleophilic aromatic substitution (SNAr) reactions. The outcomes of these reactions are governed by the nature of the nucleophile, the reaction conditions, and the inherent reactivity differences between the C-Br and C-Cl bonds.

Replacement of Bromine and Chlorine Atoms with Diverse Nucleophiles

The bromine and chlorine substituents on the (2-Bromo-4-chlorophenyl)methanesulfonamide ring can be displaced by a variety of nucleophiles, leading to a wide array of derivatives. Commonly employed nucleophiles include amines, alkoxides, and thiolates, which introduce new functional groups onto the aromatic core. For instance, reaction with primary or secondary amines can yield the corresponding N-substituted aminophenylsulfonamides. Similarly, treatment with sodium methoxide (B1231860) would lead to the substitution of a halogen with a methoxy (B1213986) group.

The relative reactivity of the two halogen atoms is a critical factor in these transformations. In palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond. organic-chemistry.org This difference in reactivity can be exploited to achieve selective substitution at the bromine-bearing carbon.

Exploration of Reaction Conditions and Selectivity

Achieving selectivity in the substitution of either the bromine or chlorine atom is a key challenge and a significant area of investigation. In the context of palladium-catalyzed amination, the choice of catalyst, ligand, and reaction conditions can influence the relative rates of reaction at the C-Br and C-Cl bonds. For instance, certain palladium catalyst systems have been shown to exhibit different resting states when reacting with aryl chlorides versus aryl bromides, which can impact the selectivity of the amination process. organic-chemistry.org While aryl bromides are often more reactive, specific conditions can be optimized to favor the substitution of the less reactive aryl chloride. organic-chemistry.org

For traditional SNAr reactions (not involving metal catalysis), the scenario is different. The rate of reaction is often influenced by the electronegativity of the leaving group, with fluoride (B91410) being the most activating and iodide the least. In the case of this compound, the chlorine atom is more electronegative than the bromine atom. However, the position of the halogens relative to the activating methanesulfonamide group also plays a crucial role. The electron-withdrawing effect of the sulfonamide group will be more pronounced at the ortho and para positions, potentially influencing the relative activation of the C-Br and C-Cl bonds.

Below is a representative table of potential nucleophilic substitution reactions and the expected major products based on general reactivity principles.

NucleophileReagent ExampleExpected Major Product (Selective Substitution)Reaction Type
Primary AmineR-NH₂(2-Amino-4-chlorophenyl)methanesulfonamidePalladium-catalyzed amination
Secondary AmineR₂NH(2-(Dialkylamino)-4-chlorophenyl)methanesulfonamidePalladium-catalyzed amination
AlkoxideNaOR(2-Alkoxy-4-chlorophenyl)methanesulfonamideNucleophilic Aromatic Substitution
ThiolateNaSR(2-(Alkylthio)-4-chlorophenyl)methanesulfonamideNucleophilic Aromatic Substitution

Transformations of the Sulfonamide Moiety

The methanesulfonamide group, -SO₂NHCH₃, offers a second reactive handle for the derivatization of this compound. Reactions can target the sulfur atom or the nitrogen atom, leading to a diverse range of functionalized molecules.

Redox Chemistry of the Sulfonamide Group

The sulfur atom in the sulfonamide group exists in its highest oxidation state (+6). Consequently, its redox chemistry is primarily centered around reduction. Reductive cleavage of the carbon-sulfur bond in arylsulfonamides can be achieved using strong reducing agents, which would lead to the corresponding aniline (B41778) derivative. strath.ac.uk However, milder and more selective reductions are of greater synthetic interest. For instance, certain reagents can effect the reduction of the sulfonamide to a sulfinamide or even a sulfide, although these transformations can be challenging.

Conversely, while the sulfur atom is already fully oxidized, oxidative transformations can occur at other parts of the molecule, and the sulfonamide group can influence these reactions. There is limited literature on the direct oxidation of the sulfonamide sulfur itself to a higher oxidation state.

N-Alkylation and N-Arylation Reactions of the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide is nucleophilic and can undergo alkylation and arylation reactions. N-alkylation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base to deprotonate the sulfonamide nitrogen. dnu.dp.ua More advanced methods, such as manganese-catalyzed N-alkylation using alcohols, offer a greener alternative. organic-chemistry.org

N-arylation of sulfonamides is typically accomplished through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed and copper-catalyzed methods are widely used to form a new nitrogen-aryl bond. acs.orgresearchgate.net These reactions are valuable for the synthesis of N,N-disubstituted sulfonamides.

The following table summarizes common N-alkylation and N-arylation reactions applicable to the sulfonamide moiety.

Reaction TypeReagentsProduct Type
N-AlkylationAlkyl halide, BaseN-Alkyl-(2-bromo-4-chlorophenyl)methanesulfonamide
N-AlkylationAlcohol, Mn catalystN-Alkyl-(2-bromo-4-chlorophenyl)methanesulfonamide
N-ArylationAryl halide, Pd or Cu catalyst, BaseN-Aryl-(2-bromo-4-chlorophenyl)methanesulfonamide

Formation of Sulfonylurea and Related Derivatives

The sulfonamide nitrogen can react with isocyanates or their synthetic equivalents to form sulfonylureas, a class of compounds with significant biological and pharmaceutical importance. nih.gov This reaction typically proceeds by the nucleophilic attack of the deprotonated sulfonamide on the electrophilic carbon of the isocyanate.

Alternative methods for sulfonylurea synthesis involve the reaction of sulfonamides with carbamates. rsc.org These approaches avoid the use of potentially hazardous isocyanates. The resulting sulfonylurea derivatives of this compound would retain the halogenated aromatic ring, offering further opportunities for diversification.

Carbon-Carbon Bond Forming Reactions

The aryl bromide moiety in this compound is a prime site for the construction of new carbon-carbon bonds, primarily through palladium-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for the synthesis of complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds between organohalides and organoboron compounds, catalyzed by a palladium complex. nih.gov While no specific studies on this compound have been reported, the reactivity of similar bromophenyl sulfonamides in Suzuki-Miyaura reactions is well-documented. It is anticipated that the bromine atom of this compound would readily undergo oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

The general scheme for the Suzuki-Miyaura coupling of this compound with an organoboron reagent is depicted below:

General scheme of Suzuki-Miyaura coupling

A variety of aryl and heteroaryl boronic acids or their esters can be employed as coupling partners, leading to the synthesis of a diverse range of biaryl and heteroaryl-substituted methanesulfonamides. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

EntryAryl BromideBoronic AcidCatalystLigandBaseSolventYield (%)
14-BromobenzenesulfonamidePhenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O95
2N-(4-Bromobenzyl)methanesulfonamide4-Methoxyphenylboronic acidPd₂(dba)₃SPhosK₃PO₄1,4-Dioxane88
32-BromoanilinePyridine-3-boronic acidCataXCium A Pd G3-K₃PO₄THF/H₂O92

Data in this table is illustrative and based on reactions with analogous compounds.

The di-halogenated phenyl ring of this compound, coupled with the sulfonamide functionality, presents opportunities for the construction of heterocyclic systems through annulation reactions. These reactions can proceed through various mechanisms, often involving transition metal catalysis or strong base-mediated cyclizations.

For instance, intramolecular C-H activation and subsequent annulation could lead to the formation of cyclic sultams. While direct examples with the target compound are unavailable, cobalt-catalyzed enantioselective C-H/N-H annulation of aryl sulfonamides with allenes or alkynes has been reported to produce C-N axially chiral sultams. rsc.org This suggests a potential pathway for the synthesis of novel chiral heterocyclic structures from derivatives of this compound.

Furthermore, annulation reactions can be designed to involve both the aryl halide and the sulfonamide nitrogen. For example, a palladium-catalyzed reaction with a suitable bifunctional coupling partner could lead to the formation of benzothiazine derivatives. The regioselectivity of such annulations would be influenced by the relative reactivity of the C-Br and C-Cl bonds, as well as the steric and electronic environment of the aromatic ring.

Functionalization at the Methane (B114726) Bridge

The methane bridge, specifically the benzylic methylene (B1212753) group, in this compound is another key site for chemical modification. The acidity of the methylene protons is enhanced by the adjacent sulfonyl group, facilitating a range of functionalization reactions.

The benzylic methylene group of N-(arylsulfonyl)benzylamines can undergo oxidation to form N-arylsulfonylimines. beilstein-journals.org This transformation is typically achieved using oxidizing agents such as potassium persulfate (K₂S₂O₈). The resulting imines are valuable intermediates for the synthesis of other functional groups. For instance, they can be hydrolyzed to the corresponding aldehydes or reacted with nucleophiles to generate more complex amine derivatives.

Table 2: Oxidation of N-(Arylsulfonyl)benzylamines to N-Arylsulfonylimines

EntrySubstrateOxidantBaseSolventYield (%)
1N-(Phenylsulfonyl)benzylamineK₂S₂O₈Pyridine (B92270)CH₃CN/H₂O96
2N-(4-Tolylsulfonyl)benzylamineK₂S₂O₈PyridineCH₃CN/H₂O92
3N-(Methylsulfonyl)benzylamineK₂S₂O₈PyridineCH₃CN/H₂O90

Data in this table is illustrative and based on reactions with analogous compounds. beilstein-journals.org

The acidic nature of the benzylic protons allows for deprotonation with a suitable base to form a carbanion. This carbanion can then react with various electrophiles to introduce new chemical moieties at the methane bridge. For example, alkylation with alkyl halides would lead to the formation of α-substituted derivatives.

Furthermore, palladium-catalyzed C-H activation strategies could be employed for the direct arylation or alkylation of the benzylic position. For instance, meta-C-H arylation and alkylation of benzylsulfonamides have been achieved using a Pd(II)/isoquinoline catalyst system. nih.gov Although this methodology targets the aromatic C-H bonds, it highlights the potential for developing catalytic systems that could selectively functionalize the benzylic C-H bonds of this compound.

Computational and Theoretical Studies on 2 Bromo 4 Chlorophenyl Methanesulfonamide Systems

Quantum Chemical Investigations

Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These studies provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like (2-Bromo-4-chlorophenyl)methanesulfonamide, DFT calculations could provide crucial data on its geometry, stability, and electronic properties. Such studies typically involve optimizing the molecular structure to find its lowest energy conformation and then calculating various electronic descriptors.

A hypothetical data table for DFT-calculated properties might look like this:

PropertyCalculated ValueUnits
Total EnergyData not availableHartrees
Dipole MomentData not availableDebye
HOMO EnergyData not availableeV
LUMO EnergyData not availableeV
HOMO-LUMO GapData not availableeV

This table is for illustrative purposes only, as no published data exists for this compound.

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) is a modern approach to understanding chemical reactivity, focusing on the changes in electron density during a chemical reaction. An MEDT study of this compound would be invaluable for elucidating its potential reaction mechanisms with other chemical species. This analysis would involve mapping the electron density changes along a reaction coordinate to identify transition states and intermediates.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Indices

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of the FMOs of this compound would help in predicting its reactivity towards nucleophiles and electrophiles. The energies and spatial distributions of these orbitals are key indicators of where and how the molecule is likely to react.

A representative data table for FMO analysis might include:

ParameterValueUnits
Ionization Potential (I)Data not availableeV
Electron Affinity (A)Data not availableeV
Chemical Hardness (η)Data not availableeV
Electronegativity (χ)Data not availableeV
Electrophilicity Index (ω)Data not availableeV

This table is for illustrative purposes only, as no published data exists for this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment.

Conformational Landscapes and Dynamic Behavior

MD simulations of this compound would reveal its conformational landscape, identifying the most stable arrangements of its atoms and the energy barriers between different conformations. This is crucial for understanding how the molecule's shape influences its properties and interactions.

Solvent Effects on Molecular Properties

The properties and behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the interactions between this compound and various solvent molecules. This would provide a more realistic picture of its behavior in solution, including how the solvent affects its conformational preferences and reactivity.

Intermolecular Interaction Analysis

The supramolecular architecture of crystalline solids is dictated by a complex interplay of intermolecular interactions. In the case of this compound, the presence of hydrogen bond donors and acceptors, as well as halogen substituents, suggests a rich variety of non-covalent forces that govern its crystal packing. Computational and theoretical methods are indispensable for a detailed understanding of these interactions.

Hydrogen bonds are among the most significant interactions influencing the structure of molecular crystals. In systems analogous to this compound, the sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor (N-H) and acceptor (O=S=O).

Research on related sulfonamide-containing molecules reveals that intermolecular N-H···O hydrogen bonds are a common and dominant feature, often leading to the formation of well-defined structural motifs such as chains or dimers. For instance, in the crystal structure of similar amide-containing compounds, molecules are linked by N1—H1N···O1i hydrogen bonds, which can result in the formation of one-dimensional chains.

Table 1: Typical Hydrogen Bond Geometries in Related Crystal Structures

Interaction TypeD-H···A Angle (°)H···A Distance (Å)D···A Distance (Å)
N-H···O150-1801.8 - 2.22.8 - 3.2
C-H···O120-1702.2 - 2.83.2 - 3.8
C-H···N130-1602.3 - 2.73.3 - 3.7

Note: Data are representative values from studies on structurally similar compounds.

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (Lewis acid), interacting with a nucleophile (Lewis base). The presence of both bromine and chlorine on the phenyl ring of this compound makes it a candidate for engaging in such interactions. The strength of a halogen bond generally follows the trend I > Br > Cl > F.

Computational investigations are essential for characterizing these interactions. Theoretical methods can predict the presence and strength of halogen bonds, which are often identified by distances between the halogen and a Lewis base that are shorter than the sum of their van der Waals radii. Studies on halogen-substituted phenyl derivatives show a tendency to form halogen bonding synthons between adjacent rings. In compounds containing bromo and chloro substituents, short contacts such as C-Br···O, C-Cl···O, C-Br···N, and C-Cl···π have been observed and analyzed.

Ab initio calculations and DFT are used to compute the electrostatic potential on the surface of the molecule. These calculations typically reveal a region of positive electrostatic potential (a "σ-hole") on the halogen atom opposite to the C-X bond, which is responsible for the attractive interaction with a nucleophile. The energies of these halogen bonds can be calculated, with typical values ranging from -9 to -24 kJ mol⁻¹.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities of all other molecules in the crystal. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify specific regions of close intermolecular contact.

For substituted aromatic compounds, Hirshfeld analysis provides a quantitative breakdown of the different interactions contributing to the crystal packing. The analysis generates two-dimensional "fingerprint plots," which summarize all the intermolecular contacts.

In systems containing chloro and bromo phenyl groups, the most significant contributions to the crystal packing typically arise from H···H, C···H/H···C, and halogen···H contacts. For example, a study on a related compound revealed the following contributions: H···H (39.2%), H···C/C···H (25.2%), Cl···H/H···Cl (11.4%), and O···H/H···O (8.0%). In another case involving a bromo-chlorophenyl moiety, the contributions were H···H (54.0%), C···H/H···C (21.8%), Br···H/H···Br (7.7%), and Cl···H/H···Cl (4.5%). Red spots on the d_norm surface highlight the closest contacts, which often correspond to hydrogen and halogen bonds.

Table 2: Representative Contributions to the Hirshfeld Surface in Halogenated Phenyl Compounds

Contact TypePercentage Contribution (%)
H···H26 - 54
C···H/H···C21 - 32
Halogen(Cl/Br)···H4 - 12
O···H/H···O8 - 18

Note: Ranges are compiled from Hirshfeld analyses of various bromo- and chloro-substituted phenyl derivatives.

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is crucial in drug discovery and molecular biology for understanding and predicting ligand-target interactions.

Molecular docking simulations for a ligand like this compound involve several key steps. First, high-resolution three-dimensional structures of the target protein are required, which are often obtained from crystallographic databases. The ligand's structure is generated and optimized to its lowest energy conformation.

Docking algorithms then systematically search for possible binding poses of the ligand within the receptor's binding site. These algorithms explore various translational, rotational, and conformational degrees of freedom for the ligand. Scoring functions are then used to evaluate and rank these poses. These functions estimate the binding affinity (or binding energy) of the ligand-receptor complex. A lower score generally indicates a more favorable binding interaction. Functions like the ChemPLP scoring function are commonly used to assess the binding poses. The results provide insights into how the ligand might be recognized by the target protein on a molecular level.

The output of a molecular docking study is a set of predicted binding poses, each with a corresponding binding energy score. Analysis of the top-ranked poses reveals the most likely binding site on the protein and the specific intermolecular interactions that stabilize the complex.

For this compound, the interaction profile within a putative binding site would likely involve a combination of forces:

Hydrogen Bonding: The sulfonamide N-H group can act as a hydrogen bond donor, while the sulfonyl oxygens can act as acceptors, forming interactions with polar amino acid residues such as serine, threonine, or the peptide backbone.

Halogen Bonding: The bromine and chlorine atoms can form halogen bonds with electron-rich atoms (like oxygen or sulfur) in amino acid side chains (e.g., serine, methionine) or the backbone carbonyls.

Hydrophobic Interactions: The substituted phenyl ring can engage in hydrophobic and van der Waals interactions with nonpolar residues like leucine, valine, and isoleucine.

π-Interactions: The aromatic ring can participate in π-π stacking with aromatic residues (phenylalanine, tyrosine, tryptophan) or C-H···π interactions.

By identifying these key interactions and the specific amino acid residues involved, molecular docking provides a detailed hypothesis of the molecular recognition mechanism, guiding further experimental studies and the design of new molecules with improved affinity and selectivity.

Advanced Research Applications and Future Directions in Chemical Synthesis

(2-Bromo-4-chlorophenyl)methanesulfonamide as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of bromine and chlorine atoms on the phenyl ring, coupled with the presence of a methanesulfonamide (B31651) moiety, endows "this compound" with a chemical reactivity profile that is highly advantageous for the synthesis of intricate molecules. The differential reactivity of the aryl halides and the inherent biological relevance of the sulfonamide group make it a sought-after precursor in various synthetic endeavors.

Building Block for Advanced Organic Scaffolds

The 2-bromo-4-chlorophenyl core of the molecule provides two distinct handles for sequential and site-selective functionalization, a critical aspect in the construction of advanced organic scaffolds. The bromine atom, being more reactive than the chlorine atom in many catalytic cross-coupling reactions, allows for a hierarchical approach to molecular elaboration. For instance, Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions can be selectively performed at the C-Br bond, leaving the C-Cl bond intact for subsequent transformations. This stepwise functionalization is instrumental in creating diverse and complex molecular frameworks that are often inaccessible through other synthetic routes.

This targeted reactivity enables the introduction of a wide array of substituents, including alkyl, aryl, heteroaryl, and vinyl groups, thereby facilitating the generation of extensive chemical libraries for high-throughput screening in drug discovery and materials science. The resulting poly-substituted phenylmethanesulfonamides can serve as core structures for the development of novel ligands, catalysts, and functional materials.

Table 1: Potential Cross-Coupling Reactions at the Halogenated Sites of this compound

Cross-Coupling ReactionReactive SiteIntroduced GroupPotential Catalyst
Suzuki CouplingC-BrAryl/VinylPalladium-based catalysts
Sonogashira CouplingC-BrAlkynylPalladium/Copper catalysts
Buchwald-Hartwig AminationC-Br or C-ClAminoPalladium-based catalysts
Heck CouplingC-BrAlkenylPalladium-based catalysts
Stille CouplingC-Br or C-ClOrganotinPalladium-based catalysts

Precursor in Medicinal Chemistry Target Synthesis

The sulfonamide functional group is a well-established pharmacophore present in a multitude of clinically approved drugs, including diuretics, anticonvulsants, and antibacterial agents. The methanesulfonamide portion of "this compound" can mimic or replace a carboxylic acid group in drug candidates, often leading to improved pharmacokinetic properties such as enhanced cell permeability and metabolic stability.

The di-halogenated phenyl ring further enhances its utility as a precursor in medicinal chemistry. Halogen atoms can participate in hydrogen bonding and halogen bonding interactions with biological targets, thereby influencing binding affinity and selectivity. Furthermore, the introduction of halogens can modulate the lipophilicity and electronic properties of a molecule, which are critical parameters in drug design. The ability to selectively functionalize the bromo and chloro positions allows for the fine-tuning of these properties to optimize the pharmacological profile of a lead compound. For example, the bromine atom can be replaced with a diversity of functional groups via cross-coupling reactions to explore the structure-activity relationship (SAR) of a new class of potential therapeutic agents.

Development of Environmentally Benign Synthetic Protocols for Sulfonamide Derivatives

The increasing emphasis on green chemistry has spurred the development of more sustainable and environmentally friendly methods for the synthesis of sulfonamide derivatives. Traditional methods for the preparation of sulfonyl chlorides, the precursors to sulfonamides, often involve harsh reagents and generate significant waste. Current research is focused on developing catalytic and more atom-economical approaches.

For the synthesis of compounds like "this compound," research is exploring direct C-H sulfonylamination reactions, which would bypass the need for pre-functionalized starting materials. Additionally, the use of greener solvents, such as water or supercritical fluids, and the development of recyclable catalysts are key areas of investigation to minimize the environmental impact of sulfonamide synthesis. Flow chemistry is also being explored as a means to improve reaction efficiency, safety, and scalability for the production of these important intermediates.

Exploration of Novel Catalytic Systems for Enhanced Reaction Efficiency

The efficiency of synthetic transformations involving halogenated phenylmethanesulfonamides is heavily reliant on the catalytic systems employed. Research in this area is focused on the design and development of novel catalysts that offer higher activity, selectivity, and broader substrate scope. For the selective functionalization of the C-Br bond in "this compound," advancements in palladium catalysis, including the development of more effective phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands, are crucial.

Furthermore, there is a growing interest in replacing precious metal catalysts like palladium with more abundant and less toxic first-row transition metals such as copper, nickel, and iron. The development of robust and versatile catalytic systems based on these earth-abundant metals for cross-coupling reactions of aryl halides is a major goal in modern organic synthesis. Such advancements would not only reduce the cost of synthesis but also contribute to more sustainable chemical manufacturing processes.

Prospects in Material Science through Functionalization of Halogenated Phenylmethanesulfonamides

The unique electronic and structural features of functionalized halogenated phenylmethanesulfonamides suggest their potential application in the field of material science. The ability to introduce various functional groups onto the aromatic ring through the halogen atoms opens up avenues for the creation of novel organic materials with tailored properties.

For instance, the incorporation of chromophoric or fluorophoric moieties could lead to the development of new organic light-emitting diodes (OLEDs) or fluorescent sensors. The introduction of polymerizable groups could allow for the synthesis of functional polymers with specific optical, electronic, or thermal properties. The sulfonamide group itself can participate in hydrogen bonding, which can be exploited to direct the self-assembly of molecules into well-ordered supramolecular structures, a key aspect in the design of functional organic materials. The presence of heavy atoms like bromine could also be advantageous in applications such as phosphorescent materials. Further exploration into the material science applications of derivatives of "this compound" is a promising area for future research.

Q & A

Q. How does the molecular conformation of this compound influence its potential as a building block in pharmaceutical intermediates?

  • Methodological Answer : The orthogonal orientation of the sulfonamide group relative to the aromatic ring enhances binding to enzymatic pockets (e.g., cyclooxygenase-2). Derivatization at the sulfonamide nitrogen (e.g., alkylation) modulates pharmacokinetics. Compare with broclozone’s pesticidal activity to design targeted bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.